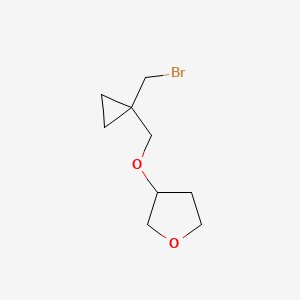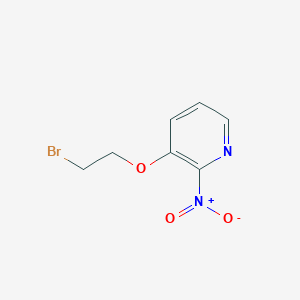
3-(2-Bromoethoxy)-2-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethoxy)-2-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a bromoethoxy group attached to the pyridine ring, along with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-2-nitropyridine typically involves the reaction of 2-nitropyridine with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure product.
化学反応の分析
Types of Reactions
3-(2-Bromoethoxy)-2-nitropyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as azidoethoxy or thiocyanatoethoxy derivatives.
Reduction: The major product is 3-(2-Aminoethoxy)-2-nitropyridine.
Oxidation: Products include various oxidized forms of the pyridine ring.
科学的研究の応用
3-(2-Bromoethoxy)-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Bromoethoxy)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromoethoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3-(2-Chloroethoxy)-2-nitropyridine: Similar structure but with a chloro group instead of a bromo group.
3-(2-Fluoroethoxy)-2-nitropyridine: Contains a fluoro group instead of a bromo group.
3-(2-Iodoethoxy)-2-nitropyridine: Features an iodo group in place of the bromo group.
Uniqueness
3-(2-Bromoethoxy)-2-nitropyridine is unique due to the specific reactivity of the bromoethoxy group, which can undergo a variety of nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis. Additionally, the presence of both nitro and bromoethoxy groups provides a combination of redox and substitution chemistry that can be exploited in various applications.
特性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC名 |
3-(2-bromoethoxy)-2-nitropyridine |
InChI |
InChI=1S/C7H7BrN2O3/c8-3-5-13-6-2-1-4-9-7(6)10(11)12/h1-2,4H,3,5H2 |
InChIキー |
HTMBLSCLHGWUFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


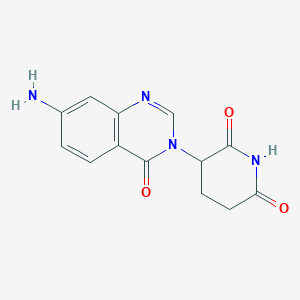
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
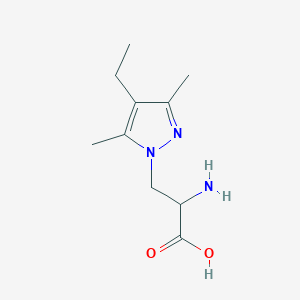
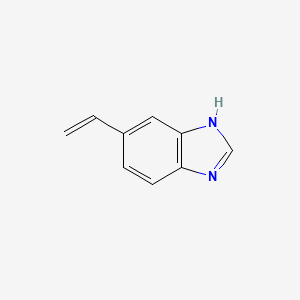
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)

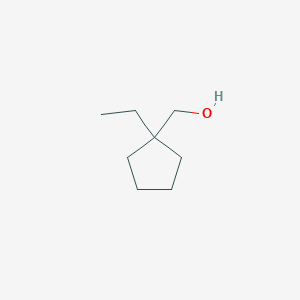
![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)

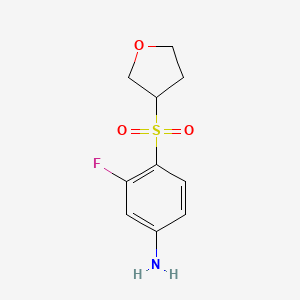
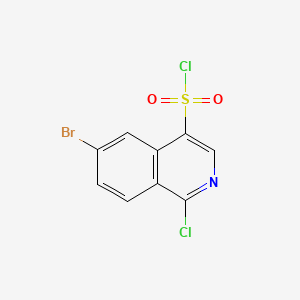
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
